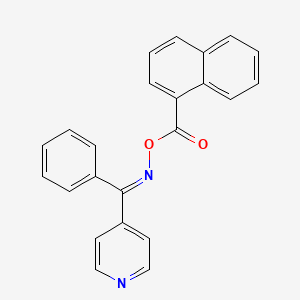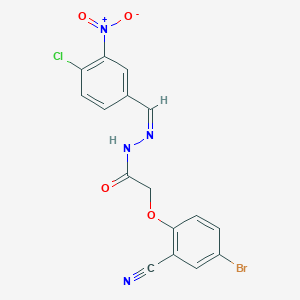![molecular formula C14H13IN2O2S B5916930 2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, commonly known as ITA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology. It is a derivative of hydrazide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ITA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. ITA has been shown to inhibit the activity of histone deacetylase, which is involved in cancer cell growth, and to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
ITA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit cancer cell proliferation. ITA has also been shown to decrease the production of inflammatory cytokines, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ITA has several advantages for lab experiments, including its high purity and stability. However, ITA is a highly reactive compound, and it requires careful handling and storage. Additionally, ITA can be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on ITA. One area of research is the identification of the specific enzymes and proteins that ITA targets and the development of more potent inhibitors of these targets. Another area of research is the development of new synthetic methods for ITA that are more efficient and cost-effective. Finally, the potential use of ITA in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
Métodos De Síntesis
ITA has been synthesized using various methods, including the reaction between 2-(4-iodophenoxy)acetic acid and 1-(2-thienyl)ethylidene hydrazinecarboxamide. Other methods include the reaction between 2-(4-iodophenoxy)acetyl chloride and 1-(2-thienyl)ethylidene hydrazinecarboxamide, and the reaction between 2-(4-iodophenoxy)acetohydrazide and 1-(2-thienyl)ethylidene isothiocyanate. The synthesis method used depends on the availability of reagents and the desired purity of the final product.
Aplicaciones Científicas De Investigación
ITA has been extensively studied in scientific research, and its potential applications in medicine and biology have been identified. ITA has been shown to have anti-cancer properties, and it has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. ITA has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-(4-iodophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2S/c1-10(13-3-2-8-20-13)16-17-14(18)9-19-12-6-4-11(15)5-7-12/h2-8H,9H2,1H3,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWBDNMAABXGAT-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)I)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)I)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(diethylamino)benzylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916851.png)
![1-(3-chlorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5916855.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5916865.png)

![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)

![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)

![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)
